molecular formula C15H13Cl2NO3 B11946737 2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 853315-58-9

2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11946737
CAS No.: 853315-58-9
M. Wt: 326.2 g/mol
InChI Key: QEBNYZAUKVSUSB-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound with the molecular formula C10H10Cl2O3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2,6-dichlorophenol with 2-methoxyphenylacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants and the use of advanced purification techniques to isolate the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide include:

  • 2-(2,4-dichlorophenoxy)butyric acid
  • 2,4-dichlorophenoxyacetic acid
  • 2,6-dichlorophenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of dichlorophenoxy and methoxyphenyl groups

Properties

CAS No.

853315-58-9

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

2-(2,6-dichlorophenoxy)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO3/c1-20-13-8-3-2-7-12(13)18-14(19)9-21-15-10(16)5-4-6-11(15)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

QEBNYZAUKVSUSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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